4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
Overview
Description
ML116 is a potent and selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) phosphorylation. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. ML116 has shown significant potential in inhibiting the growth and inducing cell death of rodent and human glioma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML116 involves the reaction of 4-benzyl-1-piperidine with thieno[2,3-d]pyrimidine. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for ML116 are not widely documented, the compound’s synthesis likely follows standard organic synthesis protocols, including purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
ML116 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It does not inhibit the STAT1, STAT5, or NFkB signaling pathways, indicating its selectivity towards STAT3 .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of ML116 include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the formation of the thieno[2,3-d]pyrimidine ring .
Major Products Formed
The major product formed from the synthesis of ML116 is the compound itself, which is characterized by its selective inhibition of STAT3 phosphorylation .
Scientific Research Applications
ML116 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
ML116 exerts its effects by selectively inhibiting the phosphorylation of STAT3. This inhibition prevents the activation of STAT3, thereby disrupting its role in promoting cell growth and survival. The molecular targets of ML116 include the SH2 domain of STAT3, which is essential for its activation and function .
Comparison with Similar Compounds
Similar Compounds
STX-0119: Another STAT3 inhibitor that targets the SH2 domain of STAT3.
Napabucasin: A compound that inhibits STAT3 and has shown potential in treating various cancers.
Jolkinolide B: A natural product that inhibits STAT3 and exhibits anti-cancer properties.
Uniqueness of ML116
ML116 is unique due to its high selectivity for STAT3 over other related transcription factors like STAT1 and STAT5. This selectivity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-2-4-14(5-3-1)12-15-6-9-21(10-7-15)17-16-8-11-22-18(16)20-13-19-17/h1-5,8,11,13,15H,6-7,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQCKNBBHOVJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C=CSC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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